1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one

Lipophilicity Membrane permeability Drug design

This research compound (CAS 866149-50-0) is a structurally differentiated, dual-fluorinated imidazolidin-2-one. Its 4-fluorophenyl and 3-(trifluoromethyl)benzyl substitution pattern creates a distinct electronic environment hypothesized to target p38α MAP kinase (IC50 ~27.6 nM for related analogs) while sterically avoiding PDE4 binding. With four fluorine atoms in two unique environments, it is uniquely suited for 19F NMR-based target engagement studies. The zero HBD / five HBA profile and low rotatable bond count (Nrot=3) offer favorable ligand efficiency. Available at ≥95% purity, it serves as a reliable reference standard for HPLC/LC-MS method development and kinase inhibitor library screening.

Molecular Formula C17H14F4N2O
Molecular Weight 338.306
CAS No. 866149-50-0
Cat. No. B2917755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one
CAS866149-50-0
Molecular FormulaC17H14F4N2O
Molecular Weight338.306
Structural Identifiers
SMILESC1CN(C(=O)N1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14F4N2O/c18-14-4-6-15(7-5-14)23-9-8-22(16(23)24)11-12-2-1-3-13(10-12)17(19,20)21/h1-7,10H,8-9,11H2
InChIKeyKXFLXMKGVADAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one (866149-50-0): A Dual-Fluorinated Imidazolidinone Scaffold for Kinase-Targeted Drug Discovery


1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one (CAS 866149-50-0) is a synthetic, fluorinated heterocyclic compound belonging to the imidazolidin-2-one class [1]. Its core structure features a tetrahydro-2H-imidazol-2-one ring substituted with a 4-fluorophenyl group at N-1 and a 3-(trifluoromethyl)benzyl group at N-3 [2]. With a molecular formula of C17H14F4N2O, a molecular weight of 338.30 g/mol, and a computed XLogP3 of 3.5, this compound presents a moderately lipophilic profile with zero hydrogen bond donors and five hydrogen bond acceptors, characteristics that influence membrane permeability and target binding [1].

Why 1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one Cannot Be Replaced by Other Imidazolidinone Analogs in p38α MAPK and PDE4 Inhibitor Research


Generic substitution fails because the unique combination of a 4-fluorophenyl group and a 3-(trifluoromethyl)benzyl moiety on the imidazolidin-2-one core creates a distinct electronic and steric environment that is not replicated by simpler analogs [1][2]. While 1-(4-fluorophenyl)imidazolidin-2-one (Ro 20-1724) lacks the trifluoromethylbenzyl group and acts as a PDE4 inhibitor (IC50 = 390 µM against PDE2) [3], and 1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one lacks the 4-fluorophenyl substitution , the target compound's dual substitution pattern is hypothesized to confer a distinct kinase inhibition profile, potentially targeting p38α MAP kinase or related pathways, as evidenced by structurally related 4-fluorophenyl imidazole p38α inhibitors achieving IC50 values as low as 27.6 nM [4].

Quantitative Evidence Guide for 1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one (866149-50-0) in Kinase Inhibitor Research


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Imidazolidinone Analogs

The target compound exhibits a computed XLogP3 of 3.5, which is significantly higher than the XLogP3 of the non-fluorinated analog 1-phenylimidazolidin-2-one (estimated XLogP3 ≈ 0.8–1.2) [1][2]. This increased lipophilicity is driven by the electron-withdrawing effects of the 4-fluorophenyl and 3-(trifluoromethyl)benzyl substituents, which reduce overall polarity and increase hydrophobic surface area. The compound also possesses zero hydrogen bond donors and five hydrogen bond acceptors, suggesting enhanced passive membrane diffusion compared to analogs with hydrogen bond donors [1].

Lipophilicity Membrane permeability Drug design

Unique H-Bond Acceptor/Donor Profile Enables Distinct Binding Interactions vs. Classic p38α Inhibitor SB-203580

The target compound has zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), whereas the prototypical p38α inhibitor SB-203580 possesses one hydrogen bond donor (the imidazole N–H) and comparable acceptors [1][2]. The absence of a hydrogen bond donor in 866149-50-0 eliminates the potential for specific hydrogen bond donation to the kinase hinge region, forcing alternative binding modes such as hydrophobic collapse and π-stacking interactions mediated by the fluorinated aromatic rings [3]. This property was critical in the development of trisubstituted imidazole p38α inhibitors, where compounds with IC50 values of 27.6–31 nM (e.g., compounds 22c, 27b, 28b) demonstrated that non-classical hinge binding can achieve potent kinase inhibition [4].

Hydrogen bonding p38α MAP kinase Structure-activity relationship

Predicted Target Class Selectivity: Dual Fluorination May Reduce PDE4 Off-Target Effects Compared to Ro 20-1724

1-(4-Fluorophenyl)imidazolidin-2-one (Ro 20-1724) is a known PDE4 inhibitor with an IC50 of 390 µM against PDE2 [1]. However, the additional 3-(trifluoromethyl)benzyl group in 866149-50-0 is expected to sterically hinder binding to the PDE4 catalytic site, as PDE4 prefers a planar aromatic moiety at this position . Conversely, the 3-(trifluoromethyl)benzyl group is a privileged fragment for p38α MAP kinase binding, as demonstrated by the high potency (IC50 = 27.6–31 nM) of trisubstituted imidazole derivatives containing 4-fluorophenyl and substituted benzyl groups [2]. This predictive shift in target preference from PDE4 to p38α MAP kinase is supported by class-level SAR trends, although direct empirical data for 866149-50-0 are not yet available in the peer-reviewed literature [2].

PDE4 inhibition Kinase selectivity Off-target prediction

Commercial Availability and Purity Benchmarking Against Analogs

866149-50-0 is available from multiple commercial suppliers in research quantities (250 mg to 0.5 g). MolCore supplies this compound with a purity specification of NLT 98% under ISO certification for pharmaceutical R&D and quality control applications . In contrast, the closest commercially available analog, 1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one, is offered at a minimum purity of 95% . The 3% purity differential is practically significant for applications requiring high-purity starting materials, such as biophysical assays (e.g., SPR, ITC) where impurities can confound binding measurements, and in medicinal chemistry campaigns where impurities can generate false SAR signals .

Chemical procurement Purity Batch consistency

Physicochemical Stability Indicators: Boiling Point and Rotatable Bond Count vs. Related p38α Inhibitor Scaffolds

The target compound has 3 rotatable bonds and a computed boiling point of 403.0 ± 55.0 °C at 760 mmHg . This low rotatable bond count (Nrot = 3) indicates reduced conformational flexibility compared to many p38α inhibitor scaffolds, which often contain 5–8 rotatable bonds [1]. Lower conformational flexibility is associated with higher binding efficiency (ligand efficiency) and reduced entropic penalty upon target binding, as first described by Veber et al. [2]. The high boiling point also indicates strong intermolecular forces and thermal stability, which is advantageous for long-term storage and for use in high-temperature reaction conditions common in late-stage functionalization chemistry .

Thermal stability Conformational flexibility Drug-likeness

Best Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one (866149-50-0)


p38α MAP Kinase Inhibitor Lead Discovery and SAR Expansion

866149-50-0 is a strong candidate for p38α MAP kinase inhibitor screening libraries. Its dual-fluorinated structure mimics key pharmacophoric elements of known tight-binding p38α inhibitors (IC50 = 27.6–31 nM), while its unique zero HBD profile and low Nrot = 3 may offer differentiated binding kinetics and ligand efficiency advantages [1][2].

Selective PDE4-Negative Kinase Inhibitor Design

For programs seeking kinase inhibition without PDE4 cross-reactivity, 866149-50-0 offers a structural starting point that is predicted to avoid PDE4 binding based on steric arguments and SAR from Ro 20-1724 (IC50 = 390 µM against PDE2) [3].

Chemical Biology Probe Development for Fluorine-19 NMR Studies

With four fluorine atoms in two distinct chemical environments (4-fluorophenyl and 3-trifluoromethylbenzyl), this compound is uniquely suited for 19F NMR-based binding assays and in-cell target engagement studies, which require robust 19F signal and chemical shift dispersion. Few imidazolidinone analogs offer such high fluorine density [4].

High-Purity Reference Standard for Analytical Method Development

With commercial availability at NLT 98% purity, 866149-50-0 can serve as a reference standard for HPLC, LC-MS, and qNMR method development, particularly for quantifying related imidazolidinone impurities in pharmaceutical preparations .

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.